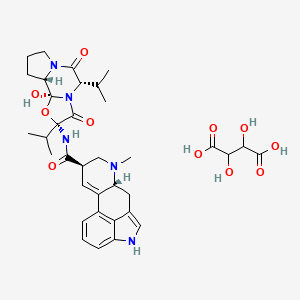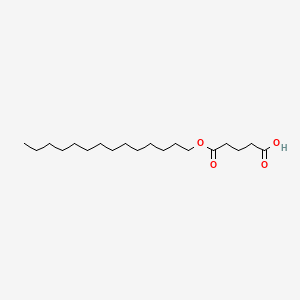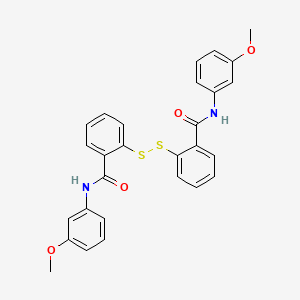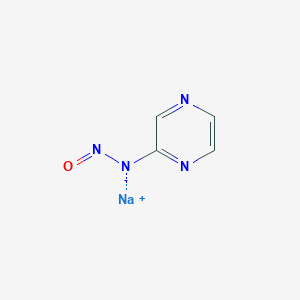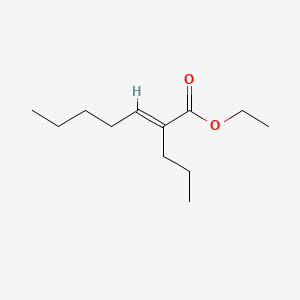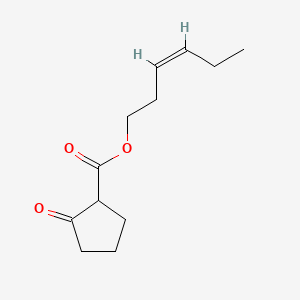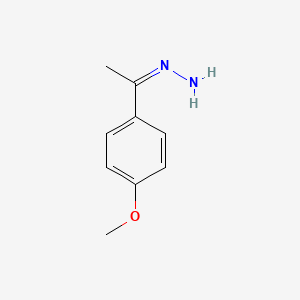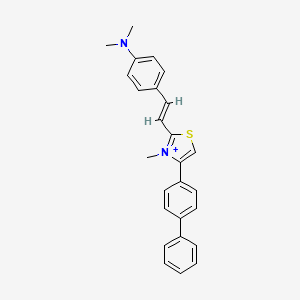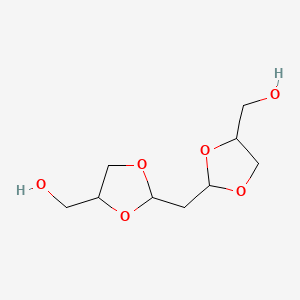
2,2'-Methylenebis-(1,3-dioxolane-4-methanol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Methylenebis-(1,3-dioxolane-4-methanol): is an organic compound with the molecular formula C9H16O6 and a molecular weight of 220.21974 g/mol It is characterized by the presence of two 1,3-dioxolane rings connected by a methylene bridge, each ring bearing a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis-(1,3-dioxolane-4-methanol) typically involves the reaction of formaldehyde with 1,3-dioxolane-4-methanol under acidic conditions. The reaction proceeds through the formation of a methylene bridge linking the two 1,3-dioxolane rings. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of 2,2’-Methylenebis-(1,3-dioxolane-4-methanol) follows similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants and catalysts in a controlled environment to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
化学反应分析
Types of Reactions: 2,2’-Methylenebis-(1,3-dioxolane-4-methanol) undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form diols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or acetic anhydride are used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halides or esters.
科学研究应用
Chemistry: 2,2’-Methylenebis-(1,3-dioxolane-4-methanol) is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, 2,2’-Methylenebis-(1,3-dioxolane-4-methanol) is used in the production of polymers and resins. Its ability to undergo polymerization makes it valuable in the manufacture of high-performance materials .
作用机制
The mechanism of action of 2,2’-Methylenebis-(1,3-dioxolane-4-methanol) involves its ability to form stable intermediates through its hydroxymethyl groups. These intermediates can participate in various chemical reactions, leading to the formation of complex molecules. The methylene bridge provides structural stability, allowing the compound to act as a versatile reagent in synthetic chemistry .
相似化合物的比较
1,3-Dioxolane-4-methanol, 2,2-dimethyl-: This compound has a similar dioxolane ring structure but with different substituents, leading to different chemical properties.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Another similar compound with a different substitution pattern, affecting its reactivity and applications.
Uniqueness: 2,2’-Methylenebis-(1,3-dioxolane-4-methanol) is unique due to its dual dioxolane rings connected by a methylene bridge. This structure provides enhanced stability and reactivity, making it a valuable compound in various chemical and industrial applications .
属性
CAS 编号 |
71888-66-9 |
|---|---|
分子式 |
C9H16O6 |
分子量 |
220.22 g/mol |
IUPAC 名称 |
[2-[[4-(hydroxymethyl)-1,3-dioxolan-2-yl]methyl]-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C9H16O6/c10-2-6-4-12-8(14-6)1-9-13-5-7(3-11)15-9/h6-11H,1-5H2 |
InChI 键 |
GDDKXLIRBQFWTN-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(O1)CC2OCC(O2)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




